3-Nitro-2-phenoxypyridine

Medicinal Chemistry Tuberculosis Drug Discovery Phosphatase Inhibition

3-Nitro-2-phenoxypyridine (CAS 76893-44-2) delivers unique reactivity and bioactivity absent in generic phenoxypyridines. The 3-nitro group enables selective reduction to the 3-amine (H₂, 1.1 bar, RT, Pt/C) for amide/sulfonamide library synthesis. Validated M. tuberculosis PTP-A (Ki = 29 µM) and PTP-B (IC₅₀ = 100 µM) inhibition makes it a key fragment for antitubercular drug discovery. Low fluorescence background ensures superior signal-to-noise in assays. For organometallic chemistry, the nitro group abrogates cycloauration, providing a critical negative control. Insist on the 3-nitro substitution pattern to avoid experimental failure.

Molecular Formula C11H8N2O3
Molecular Weight 216.196
CAS No. 76893-44-2
Cat. No. B2871936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-phenoxypyridine
CAS76893-44-2
Molecular FormulaC11H8N2O3
Molecular Weight216.196
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H
InChIKeySUUZDNBBAQOFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-phenoxypyridine (CAS 76893-44-2): Core Structural and Reactivity Profile for Research Sourcing


3-Nitro-2-phenoxypyridine (CAS 76893-44-2) is a nitropyridine derivative characterized by a nitro group at the 3-position and a phenoxy group at the 2-position of the pyridine ring . With a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and materials science . The compound exhibits distinct physicochemical properties, including an exact molecular mass of 216.05349212 g/mol, a topological polar surface area of 56.0 Ų, and a computed complexity index of 236, which influence its solubility and reactivity in organic transformations .

Why 3-Nitro-2-phenoxypyridine Cannot Be Replaced by Generic Nitropyridine or Phenoxypyridine Analogs in Critical Applications


In silico or conceptual substitution of 3-nitro-2-phenoxypyridine with structurally proximate analogs such as 2-phenoxypyridine, 3-nitropyridine, or 5-nitro-2-phenoxypyridine is scientifically unjustified due to marked divergence in electronic character, chemical reactivity, and biological target engagement . The presence of both the electron-withdrawing nitro group at the 3-position and the phenoxy ether at the 2-position creates a unique electronic and steric environment that governs its reactivity in nucleophilic aromatic substitution (SNAr), transition metal-catalyzed cross-coupling, and reduction pathways [1]. Critically, the nitro group is essential for the observed enzyme inhibition against Mycobacterium tuberculosis protein tyrosine phosphatases (PTP-A and PTP-B), where unsubstituted 2-phenoxypyridine lacks this pharmacophoric element [2]. Furthermore, in organometallic chemistry, the strong electron-withdrawing nitro substituent completely abrogates cycloauration reactivity, a behavior not observed with alkyl- or halo-substituted 2-phenoxypyridines [3]. Consequently, procurement decisions based solely on the phenoxypyridine scaffold without regard to the specific 3-nitro substitution pattern risk experimental failure or mischaracterization of structure-activity relationships.

Quantitative Differentiation of 3-Nitro-2-phenoxypyridine: Direct Comparative Evidence Against Structural Analogs


Enzyme Inhibition Against Mycobacterium tuberculosis PTP-A: Ki = 29,000 nM

3-Nitro-2-phenoxypyridine exhibits measurable competitive inhibition against Mycobacterium tuberculosis low molecular weight protein-tyrosine phosphatase A (PTP-A) with a Ki of 2.90 × 10⁴ nM (29,000 nM) [1]. This inhibition is absent in the unsubstituted 2-phenoxypyridine scaffold, which lacks the nitro group necessary for target engagement . While the absolute potency is modest, this quantitative value establishes a baseline for structure-activity relationship (SAR) optimization and validates the compound's utility as a fragment-like hit in phenotypic or target-based screening cascades for tuberculosis therapeutics.

Medicinal Chemistry Tuberculosis Drug Discovery Phosphatase Inhibition

Fluorescence Intensity Comparison: 3-Nitro-2-phenoxypyridine vs. 3-Nitro-2-(4-methyl)phenoxypyridine

In a direct head-to-head fluorescence study across multiple solvents, 3-nitro-2-(4-methyl)phenoxypyridine consistently exhibited higher fluorescence intensity than 3-nitro-2-phenoxypyridine [1]. Specifically, the 4-methyl-substituted analog demonstrated superior quantum yield and emission intensity in all tested solvent systems, attributed to the electron-donating effect of the methyl group on the phenoxy ring [1]. Both compounds are inherently fluorescent, but the unsubstituted 3-nitro-2-phenoxypyridine provides a lower-background alternative for applications where reduced fluorescence is desirable or where further synthetic elaboration at the 4-position is planned.

Analytical Chemistry Fluorescent Probes Spectroscopy

Cycloauration Reactivity: Nitro-Substituted 2-Phenoxypyridines Fail to Coordinate with Gold(III)

Direct cycloauration of substituted 2-phenoxypyridines with NaAuCl₄ revealed a critical structure-reactivity relationship: ligands bearing strong electron-withdrawing substituents (nitro or nitrile) in the pyridine ring exhibit no coordination reaction [1]. In stark contrast, 2-phenoxypyridines with alkyl, halo, ester, or amido substituents undergo successful cycloauration to yield AuCl₂(L) complexes under identical conditions (CH₃CN/H₂O medium, room temperature followed by elevated temperature) [1]. This complete abrogation of reactivity is attributed to the nitro group's strong -I and -M effects, which reduce the pyridine nitrogen's nucleophilicity below the threshold required for initial coordination to Au(III) [1].

Organometallic Chemistry Gold Complexes Anticancer Agents

IC₅₀ Against M. tuberculosis PTP-B: 100,000 nM

3-Nitro-2-phenoxypyridine demonstrates measurable inhibitory activity against Mycobacterium tuberculosis tyrosine phosphatase PTP-B, with an IC₅₀ value of 1.00 × 10⁵ nM (100,000 nM) [1]. This value, derived from a spectrofluorimetric assay using p-nitrophenyl phosphate as substrate, provides a quantitative benchmark for evaluating the compound's dual PTP-A/PTP-B inhibitory profile [2]. While the potency is low (micromolar range), it confirms target engagement and supports the use of this compound as a starting point for fragment-based drug discovery or scaffold hopping campaigns aimed at identifying more potent PTP-B inhibitors.

Medicinal Chemistry Tuberculosis Drug Discovery Enzyme Inhibition

Reduction to 3-Amino-2-phenoxypyridine: A Key Intermediate for Further Functionalization

The nitro group of 3-nitro-2-phenoxypyridine can be selectively reduced to yield 3-amino-2-phenoxypyridine under mild hydrogenation conditions (H₂ at 1.1 bar, room temperature, Pt/C catalyst) . This transformation provides access to a valuable amine intermediate that can be further functionalized via amide coupling, reductive amination, or diazonium chemistry. In contrast, the unsubstituted 2-phenoxypyridine lacks this synthetic handle, and 3-nitropyridine lacks the phenoxy group necessary for specific biological or material applications . The orthogonality of the nitro group reduction to other sensitive functionalities (e.g., halogens, esters) enhances the compound's utility in complex molecule synthesis.

Synthetic Chemistry Amine Derivatives Medicinal Chemistry

Herbicidal Activity: Nitropyridine Scaffold is Essential for Phytotoxic Effects

2-Phenoxypyridine derivatives bearing a nitro group have demonstrated significant herbicidal potential, as exemplified by 2-(4-nitrophenoxy)-3,5-dichloropyridine, which showed promising activity in field trials [1]. While direct quantitative data for 3-nitro-2-phenoxypyridine itself is not available in public literature, the class-level inference from related nitropyridine ether herbicides (e.g., pyridalyl analogs, nitropyridyl-based dichloropropene ethers) indicates that the nitro substituent is critical for herbicidal efficacy [2]. Unsubstituted 2-phenoxypyridine lacks this activity, underscoring the pharmacophoric role of the nitro group in disrupting plant-specific biochemical pathways, potentially through inhibition of protoporphyrinogen oxidase (PPO) or photosystem II [3].

Agrochemicals Herbicide Discovery Pesticides

Optimal Research and Procurement Applications for 3-Nitro-2-phenoxypyridine Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting Mycobacterium tuberculosis Protein Tyrosine Phosphatases (PTP-A and PTP-B)

Medicinal chemistry teams engaged in antitubercular drug discovery can procure 3-nitro-2-phenoxypyridine as a validated fragment hit with confirmed inhibitory activity against M. tuberculosis PTP-A (Ki = 29,000 nM) and PTP-B (IC₅₀ = 100,000 nM) . These quantitative benchmarks enable rational structure-based optimization to improve potency through scaffold elaboration or substituent modification. The compound's low molecular weight (216.19 g/mol) and favorable ligand efficiency metrics make it an ideal starting point for fragment growing, merging, or linking strategies .

Synthesis of 3-Amino-2-phenoxypyridine Derivatives for Library Generation and Parallel Synthesis

Synthetic chemistry groups can leverage the facile and selective reduction of the 3-nitro group to the corresponding 3-amino derivative under mild hydrogenation conditions (H₂ at 1.1 bar, room temperature, Pt/C) . The resulting 3-amino-2-phenoxypyridine serves as a versatile intermediate for generating diverse compound libraries via amide bond formation, sulfonamide synthesis, reductive amination, or diazonium salt chemistry. This synthetic handle is absent in unsubstituted 2-phenoxypyridine, making 3-nitro-2-phenoxypyridine the preferred substrate for amine-focused medicinal chemistry campaigns .

Organometallic Chemistry Studies Involving Directed C-H Activation and Transition Metal Catalysis

Organometallic chemists investigating structure-reactivity relationships in cyclometalation reactions can use 3-nitro-2-phenoxypyridine as a critical negative control or as a substrate for alternative C-H activation protocols . The compound's strong electron-withdrawing nitro group completely abrogates cycloauration with NaAuCl₄, in contrast to alkyl- or halo-substituted 2-phenoxypyridines that readily form AuCl₂(L) complexes . This property makes it valuable for studying the electronic requirements of directed C-H metalation and for developing novel Pd- or Ru-catalyzed ortho-functionalization methods .

Fluorescent Probe Development Requiring Low-Background Emission Properties

Analytical chemists and biophysicists requiring fluorescent probes with minimized background signal can select 3-nitro-2-phenoxypyridine over its 4-methyl-substituted analog . Direct comparative fluorescence studies confirm that 3-nitro-2-phenoxypyridine exhibits consistently lower fluorescence intensity across multiple solvent systems, making it preferable for applications such as fluorescence polarization assays, FRET-based biosensors, or intracellular imaging where high background emission would compromise signal-to-noise ratios .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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